molecular formula C16H19NO4S B6511294 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one CAS No. 950281-59-1

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B6511294
CAS No.: 950281-59-1
M. Wt: 321.4 g/mol
InChI Key: ICOAYXVIRVEXOB-UHFFFAOYSA-N
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Description

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a chromenone core with an azepane-1-sulfonyl group and a methyl substituent, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane-1-sulfonyl Group: This step involves the reaction of the chromenone core with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

3-(azepane-1-sulfonyl)-6-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    3-(azepane-1-sulfonyl)benzoic acid: Similar sulfonyl group but different core structure.

    3-(azepane-1-sulfonyl)phenylamine: Contains a phenyl group instead of a chromenone core.

    3-(azepane-1-sulfonyl)phenol: Features a phenol group, offering different reactivity and applications.

These comparisons underscore the distinct chemical and biological properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-6-7-14-13(10-12)11-15(16(18)21-14)22(19,20)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOAYXVIRVEXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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